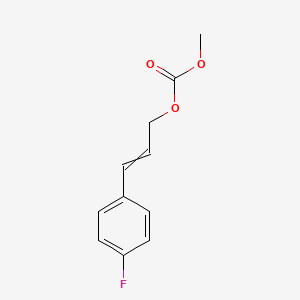
Cyclopentane-1,2,3,4,5-pentacarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane-1,2,3,4,5-pentacarboxylic acid is an organic compound with the molecular formula C10H10O10 It is characterized by a cyclopentane ring substituted with five carboxylic acid groups, one on each carbon atom of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2,3,4,5-pentacarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopentane derivatives. For instance, the oxidation of cyclopentane-1,2,3,4,5-pentamethyl ester using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentane-1,2,3,4,5-pentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield cyclopentane-1,2,3,4,5-pentanol .
Aplicaciones Científicas De Investigación
Cyclopentane-1,2,3,4,5-pentacarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which cyclopentane-1,2,3,4,5-pentacarboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets. The multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid: A simpler analog with only one carboxylic acid group.
Cyclopentane-1,2,3,4-tetracarboxylic acid: Similar structure but with one fewer carboxylic acid group.
Pentakis(methoxycarbonyl)cyclopentadiene: A related compound with ester groups instead of carboxylic acids.
Uniqueness: Cyclopentane-1,2,3,4,5-pentacarboxylic acid is unique due to its five carboxylic acid groups, which provide multiple sites for chemical modification and interaction. This makes it a valuable compound for creating complex molecular architectures and studying multi-functional interactions .
Propiedades
Número CAS |
252899-58-4 |
|---|---|
Fórmula molecular |
C10H10O10 |
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
cyclopentane-1,2,3,4,5-pentacarboxylic acid |
InChI |
InChI=1S/C10H10O10/c11-6(12)1-2(7(13)14)4(9(17)18)5(10(19)20)3(1)8(15)16/h1-5H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clave InChI |
ZGFPEYUIFUSQTR-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


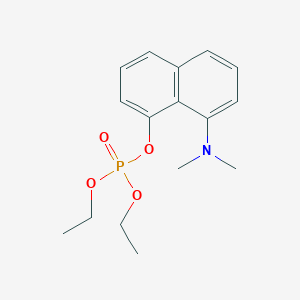
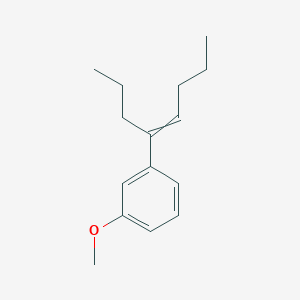
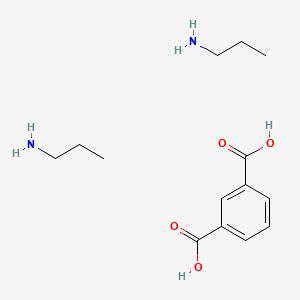
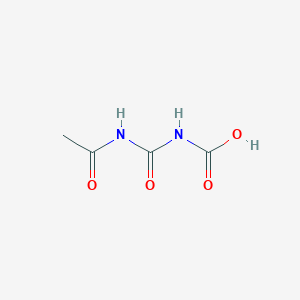
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
